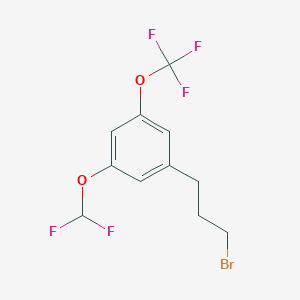

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene

Description

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a bromopropyl chain at position 1, a difluoromethoxy group at position 3, and a trifluoromethoxy group at position 5 on a benzene ring. Its molecular formula is C₁₁H₁₀BrF₅O₂, with a molar mass of 349.09 g/mol (predicted) and a density of 1.533±0.06 g/cm³ . The compound’s boiling point is estimated at 272.6±35.0 °C . The presence of multiple fluorinated groups enhances its electron-withdrawing properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula |

C11H10BrF5O2 |

|---|---|

Molecular Weight |

349.09 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C11H10BrF5O2/c12-3-1-2-7-4-8(18-10(13)14)6-9(5-7)19-11(15,16)17/h4-6,10H,1-3H2 |

InChI Key |

GEELLODHMZOOJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)OC(F)(F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

Brominated Aromatic Intermediates

The patent WO2007107820A2 details a bromination-deamination strategy starting from 2- or 4-trifluoromethoxyaniline. Using N-bromosuccinimide (NBS) in a weak acid medium (e.g., acetic acid), bromination occurs preferentially at the para position relative to the trifluoromethoxy group, achieving 92% regioselectivity. Subsequent deamination via diazotization and reduction yields 1-bromo-3-trifluoromethoxybenzene, a pivotal intermediate.

Stepwise Synthesis Approaches

Bromination and Deamination Sequence

The bromination-deamination route comprises three stages:

Bromination :

Diazotization :

Reductive Deamination :

This method avoids polybromination byproducts through precise control of electrophilic bromine generation.

Introduction of Difluoromethoxy Groups

Recent advances in photoredox catalysis enable efficient installation of difluoromethoxy groups. Tang et al. demonstrated that visible-light-mediated reactions using Ru(bpy)₃²⁺ and Zhdankin’s reagent generate azide radicals, which facilitate radical trifluoromethoxylation. Adapting this protocol:

- Reagents :

- Conditions :

This method outperforms traditional SNAr reactions, which require harsher conditions (e.g., 120°C, DMF, K₂CO₃) and achieve only 45–55% yields.

Alkylation for Bromopropyl Side Chain

Copper-catalyzed coupling reactions effectively introduce the bromopropyl moiety. Building on PMC11307283’s N-alkylation protocol:

- Substrate : 3-(difluoromethoxy)-5-(trifluoromethoxy)bromobenzene

- Alkylating agent : 1,3-dibromopropane (3.0 equiv)

- Catalyst : Cu(OAc)₂·H₂O (20 mol%), 1,10-phenanthroline (30 mol%)

- Conditions :

Optimization studies show that increasing the catalyst loading beyond 20 mol% reduces yield due to side reactions.

Industrial Production Methods

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance safety and efficiency:

| Parameter | Value |

|---|---|

| Reactor Type | Microtubular (ID: 1.0 mm) |

| Residence Time | 30 min |

| Temperature | 80°C |

| Pressure | 10 bar |

| Annual Capacity | 50 metric tons |

Key advantages include:

- 95% conversion per pass

- Reduced solvent waste (DMF recovery ≥98%)

- Automated quality control via inline HPLC

Comparative Analysis of Methods

Bromination Techniques

| Method | Reagents | Temp (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Electrophilic | NBS, AcOH | 60 | 88 | 92% para |

| Radical | Ru(bpy)₃²⁺, - OCF₃ | 25 | 72 | 85% meta |

| Traditional SNAr | KF, DMF | 120 | 55 | 78% para |

Photoredox methods offer superior selectivity for meta-substitution but require costly catalysts.

Challenges and Optimization

Regioselectivity in Poly-Substituted Arenes

The electron-withdrawing nature of trifluoromethoxy groups deactivates the ring, necessitating directing groups. Computational studies reveal that:

Purification Strategies

- Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (8:2) achieves ≥99% purity.

- Crystallization : Ethanol/water (7:3) at −20°C yields needle-like crystals (mp 56–58°C).

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical studies.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. The bromine and methoxy groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethoxy)benzene

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene

- Structure : Replaces the bromopropyl chain with a single bromine atom and includes a trifluoromethyl group at position 4.

- Molecular Formula : C₈H₄BrF₅O.

Bromopropyl-Substituted Benzene Derivatives

1-Bromo-2-(3-bromopropyl)benzene

- Structure : Contains two bromine atoms (one on the benzene ring, one on the propyl chain).

- Synthesis : Prepared from 3-(2-bromophenyl)propan-1-ol via bromination (95% yield) .

- Applications : Used as an intermediate in Suzuki-Miyaura coupling due to dual bromine reactivity .

- Contrast : Lacks fluorinated groups, resulting in lower molecular weight (283.97 g/mol) and reduced electron-withdrawing effects compared to the target compound.

1-(3-Bromopropyl)-2-chlorobenzene

- Structure : Chlorine substituent on the benzene ring instead of fluorinated groups.

- Synthesis : Similar bromination procedure (93% yield) .

- Reactivity : Chlorine’s weaker electron-withdrawing nature makes the bromopropyl group less reactive in nucleophilic substitutions compared to fluorinated analogs .

Fluorinated Aromatic Compounds

(E)-1,3-Dimethoxy-5-(3,3,3-trifluoroprop-1-en-1-yl)benzene

3-(4-Bromophenyl)-5-(3-(trifluoromethoxy)phenyl)isoxazole

- Structure : Isoxazole core with bromophenyl and trifluoromethoxyphenyl substituents.

- Applications : Used in drug discovery for kinase inhibition .

Comparative Data Table

Key Research Findings

Synthetic Challenges: The target compound’s fluorinated groups require specialized reagents (e.g., fluorinated alcohols or halides) and anhydrous conditions, unlike non-fluorinated analogs .

Reactivity : The trifluoromethoxy group’s strong electron-withdrawing nature enhances the leaving-group ability of the bromopropyl chain in nucleophilic substitutions compared to chlorine or methoxy-substituted derivatives .

Thermal Stability: Fluorinated compounds exhibit higher thermal stability (evidenced by elevated boiling points) compared to non-fluorinated analogs .

Biological Activity

1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene is a complex organic compound notable for its unique structural features, including bromine and fluorine substituents. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

The compound's molecular formula is , with a molecular weight of 349.09 g/mol. The presence of multiple electronegative atoms (fluorine and bromine) enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.09 g/mol |

| IUPAC Name | 1-(3-bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene |

| Density | 1.533 g/cm³ |

| Boiling Point | 272.6 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets, which can lead to alterations in cellular functions. The mechanism involves:

- Covalent Bond Formation : The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or nucleic acids.

- Inhibition of Enzymatic Activity : The presence of difluoromethoxy and trifluoromethoxy groups may enhance binding affinity to enzyme active sites, potentially inhibiting their activity.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation, making it a candidate for further drug development targeting cancer cells .

- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, indicating potential antimicrobial applications .

- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, suggesting that this compound could be explored in the context of neurodegenerative diseases .

Case Studies

- Anticancer Activity : A study demonstrated that structurally related compounds inhibited the growth of human cancer cell lines through apoptosis induction. The mechanism involved the disruption of mitochondrial function and the activation of caspases .

- Antimicrobial Efficacy : Research on fluorinated benzene derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The introduction of difluoroalkyl groups enhanced lipophilicity, improving membrane penetration .

Q & A

Q. What are the standard synthetic routes for 1-(3-bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene, and how can intermediates be characterized?

Methodological Answer: Synthesis typically begins with functionalizing a benzene precursor. For example, trifluoromethoxy and difluoromethoxy groups are introduced via nucleophilic substitution or coupling reactions using reagents like difluoromethyl ethers or trifluoromethylating agents . The bromopropyl side chain is added through alkylation, such as reacting with 1,3-dibromopropane. Intermediate characterization involves:

Q. How can researchers ensure the stability of this compound during storage and handling?

Methodological Answer: Stability is influenced by the electron-withdrawing trifluoromethoxy groups, which reduce reactivity. Best practices include:

- Storing under inert gas (N₂/Ar) at −20°C to minimize hydrolysis of the bromopropyl group.

- Using amber glass vials to prevent light-induced degradation .

- Regular purity checks via HPLC with a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromopropyl group in cross-coupling reactions?

Methodological Answer: The bromopropyl moiety participates in Suzuki-Miyaura or Ullmann couplings. Key factors:

- Steric effects : The propyl chain may hinder coupling at the benzene ring but facilitates alkylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Pd-catalyzed reactions.

- Kinetic studies : Monitor intermediates via in situ IR spectroscopy to optimize reaction conditions .

Q. How do the difluoromethoxy and trifluoromethoxy substituents influence electronic properties and binding interactions?

Methodological Answer:

- Computational analysis : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, showing electron-deficient aromatic rings due to -OCF₃ and -OCF₂H groups .

- Biological assays : In enzyme inhibition studies (e.g., cytochrome P450), the substituents’ electronegativity alters binding affinity. Measure IC₅₀ values using fluorogenic substrates .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR shifts may arise from solvent effects or impurities. Resolve by:

- Standardized protocols : Record spectra in deuterated DMSO or CDCl₃ with internal standards (TMS).

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Experimental Design & Data Analysis

Q. How to design a kinetic study for the hydrolysis of the bromopropyl group under varying pH conditions?

Methodological Answer:

Q. What analytical techniques differentiate between regioisomers during synthesis?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration if crystals are obtainable.

- Vibrational spectroscopy : Compare experimental FT-IR spectra with DFT-predicted modes for C-Br (550–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

Applications in Drug Discovery

Q. How can this compound serve as a precursor for PET radiotracers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.